3-({[1-(4-Methylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid functions as a protein phosphatase 2A (PP2A) inhibitor. [, ] While the precise mechanism of inhibition is not detailed, this action results in the blockage of DNA damage repair pathways within cancer cells. This inhibition leads to the sustained activation of protein kinase B (Akt) and mitogen-activated protein kinases (MAPK) signaling pathways, ultimately promoting cell death in cancer cells treated with DNA-damaging agents like cisplatin.
Overcoming Cisplatin Resistance: Research indicates that LB effectively enhances the efficacy of cisplatin, a common chemotherapy drug, by inhibiting PP2A and consequently hindering DNA damage repair in cancer cells. This application shows promise in overcoming cisplatin resistance, a significant obstacle in cancer treatment.
Micelle-Mediated Drug Delivery: Studies demonstrate the successful encapsulation of LB within PEG-b-PLGA micelles for targeted drug delivery. This method improves the delivery of LB into cancer cells, reducing systemic toxicity and enhancing the therapeutic effectiveness of cisplatin.
Synergistic Anti-tumor Effect: When administered in combination with cisplatin, LB exhibits a synergistic anti-tumor effect in both in vitro and in vivo models. This synergy highlights its potential as a component in combination chemotherapy regimens for enhanced cancer treatment.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2